

An In-depth Technical Guide on the Structure and Function of [Dmt¹]DALDA

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: [Dmt¹]DALDA

Cat. No.: B526439

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

[Dmt¹]DALDA (H-Dmt-d-Arg-Phe-Lys-NH₂) is a potent and highly selective synthetic tetrapeptide analogue of the endogenous opioid peptide dermorphin. It functions as a powerful μ -opioid receptor (MOR) agonist and a mitochondria-targeted antioxidant. This dual functionality gives it a unique pharmacological profile, making it a promising candidate for the development of novel analgesics, particularly for neuropathic pain states where oxidative stress is a key pathological component. This document provides a comprehensive overview of the structure, function, and experimental evaluation of [Dmt¹]DALDA.

Structure and Chemical Properties

[Dmt¹]DALDA is a tetrapeptide with the amino acid sequence H-Dmt-d-Arg-Phe-Lys-NH₂. The N-terminal residue is 2',6'-dimethyltyrosine (Dmt), a synthetic amino acid that plays a crucial role in its function. The presence of a d-amino acid (d-Arg) at the second position confers significant resistance to enzymatic degradation, enhancing its stability and duration of action.

The key structural features of [Dmt¹]DALDA include:

- H-Dmt-d-Arg-Phe-Lys-NH₂ Sequence: This specific sequence with alternating aromatic and basic residues is crucial for its ability to penetrate cellular membranes and target the inner mitochondrial membrane (IMM).^[1]

- 2',6'-dimethyltyrosine (Dmt): The two methyl groups on the phenol ring of the tyrosine residue enhance its antioxidant properties, making it an effective scavenger of reactive oxygen species (ROS).[\[1\]](#) This modification is the primary driver for its high potency and agonist activity at the MOR.[\[2\]](#)[\[3\]](#)
- d-Arginine: The inclusion of this unnatural amino acid provides resistance to enzymatic degradation by peptidases.[\[2\]](#)
- Amide Group (NH₂): The C-terminal amide group also contributes to its stability.

Mechanism of Action

[Dmt¹]DALDA exhibits a dual mechanism of action:

2.1. μ -Opioid Receptor Agonism:

[Dmt¹]DALDA is a potent and highly selective agonist for the μ -opioid receptor (MOR).[\[1\]](#)[\[4\]](#) Upon binding to the MOR, which is a G-protein coupled receptor (GPCR), it initiates a signaling cascade that leads to analgesia.[\[2\]](#) This involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels, and the modulation of ion channels, resulting in neuronal hyperpolarization and reduced neuronal excitability. This action at both spinal and supraspinal levels contributes to its profound antinociceptive effects.[\[5\]](#)

2.2. Mitochondria-Targeted Antioxidant Activity:

A unique feature of [Dmt¹]DALDA is its ability to cross cellular membranes and accumulate in the inner mitochondrial membrane.[\[1\]](#)[\[6\]](#)[\[7\]](#) The Dmt residue, with its structural similarity to vitamin E, acts as a potent scavenger of reactive oxygen species (ROS), such as superoxide and hydroxyl radicals, which are generated in the mitochondria.[\[1\]](#)[\[7\]](#) This antioxidant activity is particularly relevant in pathological conditions like neuropathic pain, where mitochondrial dysfunction and oxidative stress play a significant role.[\[1\]](#)[\[6\]](#)

Quantitative Data

The following tables summarize the key quantitative data for [Dmt¹]DALDA from various in vitro and in vivo studies.

Table 1: Receptor Binding Affinity and Selectivity

Ligand	Receptor	K _i (nM)	Selectivity Ratio (μ/δ/κ)	Source
[Dmt ¹]DALDA	μ (rat brain)	0.143	1 / 14,700 / 156	[1][6]
[Dmt ¹]DALDA	μ (human, CHO cells)	-	-	[2]
DALDA	μ (rat brain)	1.69	-	[2]

Table 2: In Vitro Functional Activity

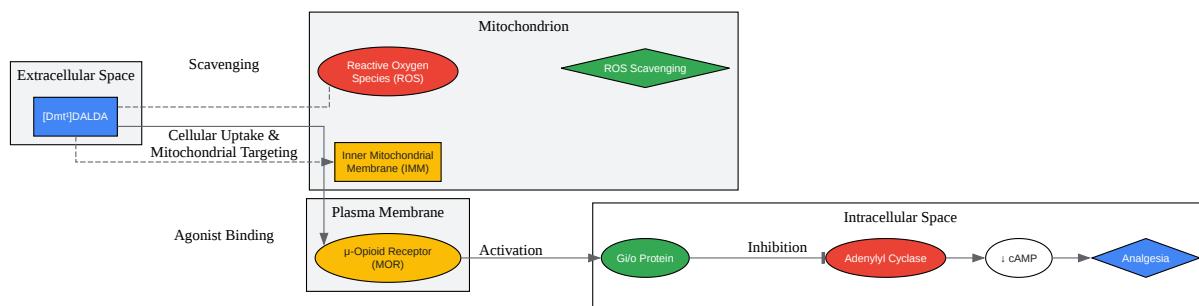
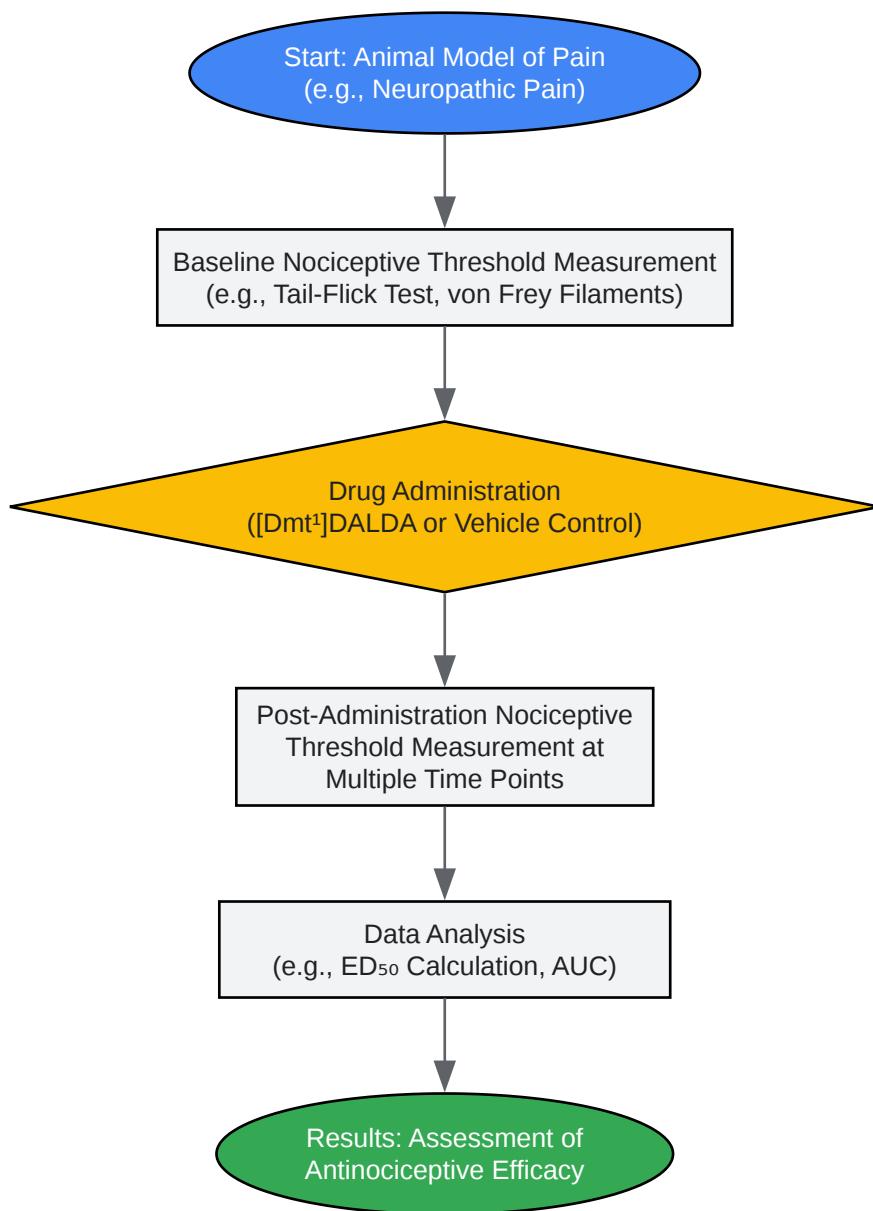

Ligand	Assay	Parameter	Value	Source
[Dmt ¹]DALDA	[³⁵ S]GTPyS Binding (rat brain)	Agonist Potency vs. DALDA	292-fold increase	[2]
[Dmt ¹]DALDA	Guinea Pig Ileum (GPI) Assay	Agonist Potency vs. DALDA	180-fold increase	[2]

Table 3: In Vivo Antinociceptive Potency

Compound	Administration	Pain Model	Potency vs. Morphine	Source
[Dmt ¹]DALDA	Intrathecal (i.th.)	Rat Tail-Flick	3000-fold more potent	[1][6]
[Dmt ¹]DALDA	Subcutaneous (s.c.)	Mouse Tail-Flick	40-220-fold more potent	[1][8]
[Dmt ¹]DALDA	Subcutaneous (s.c.)	CPIP Model (Mechanical Allodynia)	15-fold more potent	[1][4]
[Dmt ¹]DALDA	Subcutaneous (s.c.)	CPIP Model (Heat Algesia)	4.5-fold more potent	[1][4]

Signaling Pathways and Experimental Workflows


[Dmt¹]DALDA Signaling Pathway

[Click to download full resolution via product page](#)

Caption: Dual signaling pathway of [Dmt¹]DALDA.

Experimental Workflow for In Vivo Analgesic Testing

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]

- 2. [2. benchchem.com](http://2.benchchem.com) [benchchem.com]
- 3. Structural basis for mu-opioid receptor binding and activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measuring ligand efficacy at the mu-opioid receptor using a conformational biosensor | eLife [elifesciences.org]
- 5. Production and processing of antioxidant bioactive peptides: A driving force for the functional food market - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Determination and Analysis of Site-Specific Rates of Mitochondrial Reactive Oxygen Species Production - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mitochondrial ROS Analysis [protocols.io]
- 8. eurofinsdiscovery.com [eurofinsdiscovery.com]
- To cite this document: BenchChem. [An In-depth Technical Guide on the Structure and Function of [Dmt¹]DALDA]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b526439#dmt1-dalda-structure-and-function\]](https://www.benchchem.com/product/b526439#dmt1-dalda-structure-and-function)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

